BENGHE Foundational & Exploratory

Check Availability & Pricing

Predicted ADMET Profile of 1-(Isoxazol-5-yl)-N-
methylmethanamine: A Computational Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

1-(Isoxazol-5-yl)-N-
Compound Name:
methylmethanamine

Cat. No.: B1592732

Introduction: The Imperative of Early ADMET
Profiling

In modern drug discovery, the paradigm has shifted from a primary focus on compound
potency to a multi-parameter optimization approach where a molecule's pharmacokinetic and
safety profiles are considered paramount from the earliest stages.[1] The high attrition rate of
drug candidates during late-stage development is frequently attributed to unfavorable
Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[2]
Addressing these potential liabilities post-discovery is both resource-intensive and often futile.
Consequently, the "fail early, fail cheap” philosophy has become a cornerstone of efficient
pharmaceutical research.[1]

In silico ADMET modeling provides a rapid, cost-effective, and high-throughput method to
evaluate these critical properties before a compound is even synthesized.[3][4] By leveraging
sophisticated machine learning algorithms and quantitative structure-activity relationship
(QSAR) models trained on vast datasets of experimental results, these computational tools can
provide reliable estimations of a molecule's behavior in the human body.[5][6][7]

This technical guide presents a comprehensive, predicted ADMET profile for the novel small
molecule, 1-(Isoxazol-5-yl)-N-methylmethanamine. By synthesizing data from multiple
validated computational platforms, we aim to provide researchers with a detailed, data-driven
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assessment of this compound's potential as a drug candidate, highlighting its likely
pharmacokinetic behavior and potential toxicological liabilities.

Compound Identification and Predicted
Physicochemical Properties

Accurate prediction begins with unambiguous identification of the molecule. The fundamental
physicochemical characteristics of a compound govern its ADMET profile, influencing
everything from solubility and membrane permeability to metabolic stability and off-target
interactions.

Compound: 1-(Isoxazol-5-yl)-N-methylmethanamine

CAS Number: 401647-20-9[8]

Molecular Formula: CsHsN20[8]

Canonical SMILES: CNCC1=CC=NO1

The following physicochemical properties were predicted using the SwissADME web server, a
tool recognized for its robust and freely accessible predictive models.[9]
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. Significance in Drug
Property Predicted Value .
Discovery

Low molecular weight is
Molecular Weight (MW) 112.13 g/mol favorable for absorption and
distribution.

Indicates high hydrophilicity,
_ which can impact membrane
Log P (iLOGP) -0.67 .
permeability but favors

solubility.

- Predicted to be highly soluble
Water Solubility (ESOL) Log S =0.58 )
in water.

A moderate TPSA suggests
ood potential for oral
Polar Surface Area (TPSA) 49.65 A2 g. p. 3
bioavailability and cell

permeation.

Contributes to solubility and
H-Bond Acceptors 3 o
target binding.

Contributes to solubility and
H-Bond Donors 1 -
target binding.

Low number indicates good

conformational rigidity, which
Rotatable Bonds 2

can be favorable for binding

affinity.

In Silico Predictive Methodology

The predictions within this guide are derived from a suite of well-established, freely accessible

web-based platforms. The causality behind selecting multiple tools is to create a consensus or

a more comprehensive picture, as different platforms may use different algorithms (e.g., graph-
based signatures, support vector machines) and training datasets.[6][10]

Selected Computational Platforms
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SwissADME: Utilized for its user-friendly interface and robust models for predicting
physicochemical properties, pharmacokinetics, and drug-likeness parameters.[9][11]

pkCSM: A powerful platform that uses graph-based signatures to predict a wide array of
ADMET properties, including metabolism and toxicity endpoints.[12][13]

ProTox-1l: A specialized server for predicting various toxicity endpoints, including organ
toxicity and LD50 values, providing a deeper dive into the molecule's potential safety profile.
[14]

Way2Drug Ames Mutagenicity Predictor: A specialized tool that predicts mutagenicity across
a comprehensive panel of bacterial strains, offering more granular detail than binary
predictors.[15][16]

Step-by-Step Predictive Workflow Protocol

The following protocol outlines the self-validating system used to generate the data in this
guide.

e Input Generation: The canonical SMILES string for 1-(Isoxazol-5-yl)-N-
methylmethanamine (CNCC1=CC=NO1) was obtained. This serves as the universal input
for all platforms.

SwissADME Analysis:

o

Navigate to the SwissADME web server (--INVALID-LINK--]">http://www.swissadme.ch).
[°]

o

Paste the SMILES string into the input box.

[¢]

Click the "Run" button to initiate the calculations.[11]

[¢]

Data for physicochemical properties, water solubility, pharmacokinetics (Gl absorption,
BBB permeation), and drug-likeness were collected from the results page.

e pkCSM Analysis:

o Navigate to the pkCSM web server (17--INVALID-LINK--]
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o Paste the SMILES string into the "SMILES" input field.
o Select the "All" predictions option to run a comprehensive evaluation.
o Click "Submit".

o Data for Absorption (Caco-2 permeability), Distribution (VDss, Fraction Unbound),
Metabolism (CYP inhibition/substrate), Excretion (Total Clearance), and Toxicity (AMES
Toxicity, hERG I inhibition, Oral Rat Acute Toxicity LD50) were compiled from the results
table.

e ProTox-1l Analysis:

[e]

Navigate to the ProTox-Il web server (--INVALID-LINK--).

o

Input the SMILES string using the provided molecular drawing tool or by pasting the string.

[¢]

Initiate the toxicity prediction.

[¢]

Data for predicted LD50, toxicity class, and organ toxicity (hepatotoxicity) were recorded.

o Data Consolidation: All quantitative data from the platforms were aggregated into the tables
presented in the following sections for clear comparison and analysis.

ADMET Prediction Workflow Diagram

The following diagram illustrates the logical flow of the in silico analysis performed.
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Caption: Workflow for in silico ADMET prediction.

Predicted Pharmacokinetic Profile (ADME)
Absorption

Effective oral absorption is a prerequisite for most non-intravenously administered drugs. Key
predictors include intestinal absorption, permeability across the intestinal cell layer (Caco-2),
and interaction with efflux pumps like P-glycoprotein (P-gp).
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Parameter Platform Predicted Value Interpretation

The molecule is likely
Human Intestinal ) ) to be well-absorbed
. SwissADME High
Absorption from the human

gastrointestinal tract.

A value below 0.90
suggests low Caco-2
permeability.[18] This

Caco-2 Permeability )
pkCSM 0.49 cml/s may contradict the

logPa

(logPapp) HIA prediction and
warrants experimental
investigation.
The compound is not
predicted to be

P-glycoprotein actively pumped out of

giyeop SwissADME No y pamp o

Substrate cells by P-gp, which is
a favorable
characteristic.

Insight: There is a discrepancy between the high-level "High" intestinal absorption prediction
and the low quantitative Caco-2 permeability value. This may suggest that absorption could be
mediated by paracellular transport or other mechanisms not fully captured by the Caco-2
model, a possibility for a small, hydrophilic molecule.

Distribution

Once absorbed, a drug's distribution determines its concentration at the site of action versus
other tissues. Key parameters include the volume of distribution (VDss) and the ability to cross
the blood-brain barrier (BBB).
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Parameter Platform Predicted Value Interpretation

Alow VDss value
suggests the

compound will be
VDss (Steady State

Volume of pkCSM -0.635 log L/kg
Distribution)

primarily confined to
the bloodstream
rather than distributing
extensively into

tissues.[18]

A high fraction

unbound (>0.8)

indicates that most of
pkCSM 0.824 the drug will be free in

plasma and available

Fraction Unbound

(Human)

to interact with its

target.

. . The compound is not
Blood-Brain Barrier

. SwissADME No predicted to cross the
(BBB) Permeability

BBB.

Avalue <-3 indicates
N low permeability into

CNS Permeability pkCSM -2.766 logPS
the Central Nervous

System.

Insight: The predicted distribution profile is consistent with a hydrophilic molecule. It is expected
to remain in the circulatory system and is unlikely to penetrate the CNS, making it a suitable
candidate for peripheral targets but unsuitable for neurological diseases.[19][20]

Metabolism

Metabolism, primarily by the Cytochrome P450 (CYP) enzyme system, is the body's primary
mechanism for clearing foreign compounds. Inhibition of these enzymes is a major cause of
drug-drug interactions.[21][22]
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Parameter Platform Prediction Interpretation

Unlikely to inhibit the

CYP1AZ2 Inhibitor SwissADME No
CYP1A2 enzyme.
. ) Unlikely to inhibit the
CYP2C19 Inhibitor SwissADME No
CYP2C19 enzyme.
. ] Unlikely to inhibit the
CYP2C9 Inhibitor SwissADME No
CYP2C9 enzyme.
o ) Unlikely to inhibit the
CYP2D6 Inhibitor SwissADME No
CYP2D6 enzyme.
Unlikely to inhibit the
o _ CYP3A4 enzyme, the
CYP3A4 Inhibitor SwissADME No

most common

metabolizing enzyme.

Insight: The compound is predicted to be a "clean” molecule with respect to CYP inhibition.
This is a highly desirable property, as it significantly reduces the risk of metabolic drug-drug
interactions, a major safety concern in clinical development.[23][24]

EXxcretion

Excretion is the final removal of the drug and its metabolites from the body. Total clearance is a

composite measure of all elimination processes.
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Parameter Platform

Predicted Value

Interpretation

Total Clearance pkCSM

0.931 log(ml/min/kg)

This value represents
a combination of
hepatic and renal
clearance

mechanisms.

Renal OCT2

pkCSM
Substrate

No

The compound is not
predicted to be a
substrate for the
Organic Cation
Transporter 2, a key
transporter in renal

excretion.

Predicted Toxicological Profile (Toxicity)

Early identification of potential toxicity is critical to prevent late-stage failures. In silico models

can flag liabilities related to acute toxicity, genotoxicity, and cardiotoxicity.[7][25]
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Parameter Platform Prediction/Value Interpretation

Predicted to be non-
mutagenic in the

AMES Mutagenicity pkCSM No Ames test, suggesting
a low risk of

carcinogenicity.[26]

Predicted not to be an
inhibitor of the hERG
o potassium channel,
hERG | Inhibitor pkCSM No o .
indicating a low risk of
drug-induced QT

prolongation.[27][28]

Oral Rat Acute

. pkCSM 2.639 mol/kg
Toxicity (LD50)

This value places the
LD50 (rat, oral) ProTox-II 700 mg/kg compound in Toxicity
Class IV.

"Harmful if swallowed"

(300 < LD50 < 2000
GHS Toxicity Class ProTox-II Class IV mg/kg).[14] Indicates

moderate acute

toxicity.

o Predicted to be non-
Hepatotoxicity ProTox-lI No ] ]
toxic to the liver.

Insight: The overall predicted toxicity profile is favorable. The lack of predicted AMES
mutagenicity and hERG inhibition removes two of the most significant hurdles in early drug
safety assessment.[15][29] The moderate acute toxicity (Class V) is acceptable for many
therapeutic indications.

Drug-Likeness and Medicinal Chemistry
Assessment
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"Drug-likeness" is a qualitative concept used to assess whether a compound contains
functional groups and has physicochemical properties consistent with known drugs.

Parameter Platform Status Details

MW < 500, LogP < 5,
H-donors < 5, H-
o ] ) o acceptors < 10. The
Lipinski's Rule of Five SwissADME Yes; 0 violations
compound
comfortably meets all

criteria.

LogP is outside the
Ghose Filter SwissADME No; 1 violation required range of -0.4
to +5.6.

Rotatable bonds < 10

Veber Filter SwissADME Yes; O violations
and TPSA < 140 Az

An empirical score
based on multiple
) o ) physicochemical
Bioavailability Score SwissADME 0.55 ] ]
properties suggesting
good bioavailability

potential.

No Pan-Assay
Interference

PAINS Alert SwissADME 0 alerts Compounds (PAINS)
substructures were
detected.

Drug-Likeness Logic Diagram
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Physicochemical Properties

H-Acceptors = 3 TPSA =49.65

Veber

LogP =-0.67 Rot. Bonds = 2

Lipinski

E Verdict
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Caption: Relationship between properties and drug-likeness rules.

Insight: The molecule shows excellent drug-like characteristics, passing the Lipinski and Veber
rules. The single violation of the Ghose filter is due to its high hydrophilicity (low LogP), which is
not necessarily a negative trait, especially if high solubility is required for the therapeutic
application. The absence of PAINS alerts increases confidence that any observed biological
activity would be specific and not an experimental artifact.

Synthesis and Interpretation
This comprehensive in silico analysis of 1-(Isoxazol-5-yl)-N-methylmethanamine portrays a
compound with a promising, albeit not perfect, drug-like profile.

Potential Strengths:

o Favorable Safety Profile: The compound is predicted to be non-mutagenic, non-cardiotoxic
(no hERG inhibition), and non-hepatotoxic. This is a significant advantage, as these are
common reasons for compound attrition.
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e Low Risk of Drug-Drug Interactions: The lack of predicted inhibition across five major
CYP450 isoforms suggests a low propensity for metabolic DDIs.

e Good Drug-Likeness: The compound adheres to key drug-likeness rules and has a favorable
bioavailability score. Its low molecular weight and simple structure are attractive from a
medicinal chemistry perspective.

o Peripheral Restriction: The predicted inability to cross the blood-brain barrier makes it an
excellent candidate for therapies targeting peripheral systems, avoiding potential CNS side
effects.

Potential Weaknesses and Areas for Experimental Validation:

o Ambiguous Absorption: The conflicting predictions for high intestinal absorption
(SwissADME) and low Caco-2 permeability (pkCSM) represent the most significant flag.
Experimental validation using Caco-2 or PAMPA assays is essential to clarify the primary
absorption mechanism and confirm oral bioavailability.

» High Hydrophilicity: While beneficial for solubility, the very low LogP (-0.67) might limit
passive diffusion across cell membranes. The balance between solubility and permeability
must be carefully considered in the context of the intended biological target.

 Tissue Distribution: The low predicted volume of distribution suggests the compound will
largely remain in the plasma. This is advantageous for targeting blood-borne pathogens or
plasma proteins but would be a limitation for intracellular targets or those located deep within
tissues.

Conclusion: Based on this predictive analysis, 1-(Isoxazol-5-yl)-N-methylmethanamine
exhibits many characteristics of a viable drug candidate, particularly concerning its safety
profile and low risk of metabolic interactions. The primary uncertainty lies in its oral absorption
pathway. This computational assessment provides a strong rationale for its synthesis and
subsequent in vitro experimental validation, prioritizing the confirmation of its membrane
permeability and absorption characteristics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. drugpatentwatch.com [drugpatentwatch.com]
2. audreyli.com [audreyli.com]

3. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature
Experiments [experiments.springernature.com]

4. In silico ADME/T modelling for rational drug design | Quarterly Reviews of Biophysics |
Cambridge Core [cambridge.org]

5. pubs.acs.org [pubs.acs.org]

6. Comprehensive benchmarking of computational tools for predicting toxicokinetic and
physicochemical properties of chemicals - PMC [pmc.ncbi.nlm.nih.gov]

7. academic.oup.com [academic.oup.com]
8. ISOXAZOL-5-YLMETHYL-METHYL-AMINE - Safety Data Sheet [chemicalbook.com]

9. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal
chemistry friendliness of small molecules - PMC [pmc.ncbi.nlm.nih.gov]

10. mdpi.com [mdpi.com]
11. SwissADME [swissadme.ch]

12. pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using
Graph-Based Signatures - PMC [pmc.ncbi.nim.nih.gov]

13. pubs.acs.org [pubs.acs.org]

14. ProTox-3.0 - Prediction of TOXicity of chemicals [tox.charite.de]
15. Ames Mutagenicity Predictor [way2drug.com]

16. mdpi.com [mdpi.com]

17. biosig.lab.ug.edu.au [biosig.lab.uqg.edu.au]

18. pkCSM [biosig.lab.ug.edu.au]

19. researchgate.net [researchgate.net]

© 2025 BenchChem. All rights reserved. 15/17 Tech Support


https://www.benchchem.com/product/b1592732?utm_src=pdf-custom-synthesis
https://www.drugpatentwatch.com/blog/advancements-in-in-silico-admet-modeling-a-20-year-journey-of-machine-learning-in-drug-discovery-at-bayer-pharma/
http://www.audreyli.com/panli/chemistry/reference/review/admet.pdf
https://experiments.springernature.com/articles/10.1007/978-1-0716-1960-5_4
https://experiments.springernature.com/articles/10.1007/978-1-0716-1960-5_4
https://www.cambridge.org/core/journals/quarterly-reviews-of-biophysics/article/in-silico-admet-modelling-for-rational-drug-design/967D13A3BF04B9B46B692472CF800A74
https://www.cambridge.org/core/journals/quarterly-reviews-of-biophysics/article/in-silico-admet-modelling-for-rational-drug-design/967D13A3BF04B9B46B692472CF800A74
https://pubs.acs.org/doi/10.1021/acs.jmedchem.3c01083
https://pmc.ncbi.nlm.nih.gov/articles/PMC11674477/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11674477/
https://academic.oup.com/bib/article/26/5/bbaf533/8276062
https://www.chemicalbook.com/msds/isoxazol-5-ylmethyl-methyl-amine.htm
https://pmc.ncbi.nlm.nih.gov/articles/PMC5335600/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5335600/
https://www.mdpi.com/1420-3049/28/2/776
https://www.swissadme.ch/help.php
https://pmc.ncbi.nlm.nih.gov/articles/PMC4434528/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4434528/
https://pubs.acs.org/doi/10.1021/acs.jmedchem.5b00104
https://tox.charite.de/protox3/
https://way2drug.com/ames-mutagenicity/
https://www.mdpi.com/1424-8247/18/12/1853
https://biosig.lab.uq.edu.au/pkcsm/).%5B%5B13%5D(https://www.google.com/url?sa=E&q=https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9I7zh2Kak-kE4le7ngmKOQh3fXayrBOcqkCn0OtWs9fQ5Pu7aIhRZgKPxC5WigsZ_NwrCWAgENohw9Xh2LTnNOWktCtDHhf3j1iPJeRWj7sILF1L-ybVCDWg1MG824BEoIAo=)%5D
https://biosig.lab.uq.edu.au/pkcsm/theory
https://www.researchgate.net/publication/376974592_A_Computational_Prediction_Model_of_Blood-Brain_Barrier_Penetration_Based_on_Machine_Learning_Approaches
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1592732?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e 20. Machine Learning in Drug Development for Neurological Diseases: A Review of Blood
Brain Barrier Permeability Prediction Models - PMC [pmc.ncbi.nim.nih.gov]

e 21. Comparison and summary of in silico prediction tools for CYP450-mediated drug
metabolism - PMC [pmc.ncbi.nim.nih.gov]

e 22. mdpi.com [mdpi.com]
e 23. pubs.acs.org [pubs.acs.org]

e 24. Computer-Aided (In Silico) Modeling of Cytochrome P450-Mediated Food—Drug
Interactions (FDI) - PMC [pmc.ncbi.nlm.nih.gov]

e 25. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

e 26. Toxicity prediction — PreADMET | Prediction of ADME/Tox
[preadmet.webservice.bmdrc.org]

e 27. hERGBoost: A gradient boosting model for quantitative IC50 prediction of hERG channel
blockers - PubMed [pubmed.ncbi.nim.nih.gov]

o 28. Recent developments in computational prediction of HERG blockage - PubMed
[pubmed.ncbi.nim.nih.gov]

e 29. Computational investigations of hERG channel blockers: New insights and current
predictive models - PubMed [pubmed.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [Predicted ADMET Profile of 1-(Isoxazol-5-yl)-N-
methylmethanamine: A Computational Analysis]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1592732#predicted-admet-properties-of-
1-isoxazol-5-yl-n-methylmethanamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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